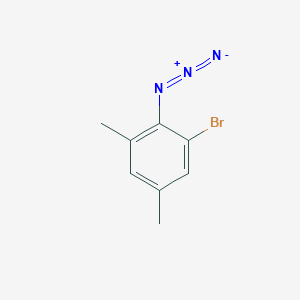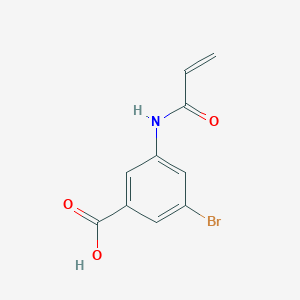![molecular formula C12H20N2O2 B6617712 tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate CAS No. 1504422-31-4](/img/structure/B6617712.png)
tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate (TBPPC) is an organic compound derived from the reaction of tert-butyl 3-amino-pyrrolidine-1-carboxylate (TAPC) and propargyl bromide. It is a white, crystalline solid with a molecular weight of 247.31 g/mol. TBPPC has many potential applications in the scientific and industrial fields, such as in the synthesis of pharmaceuticals, agrochemicals, and polymers.
Mecanismo De Acción
Tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate is a versatile reagent and has been used in many different types of organic reactions. It acts as an electrophile, which means that it can react with nucleophiles such as amines and alcohols, resulting in the formation of covalent bonds.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been used as a reagent in the synthesis of peptides and peptidomimetics, and as a catalyst for various organic reactions. As such, it is possible that this compound could have some biochemical and physiological effects, though these remain to be studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate in lab experiments is its versatility as a reagent and catalyst for various organic reactions. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to using this compound in lab experiments. For example, it is a volatile compound and can easily evaporate if not stored properly, and it can react with other compounds in the presence of air or moisture.
Direcciones Futuras
In the future, tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate could be used in the synthesis of more complex organic compounds, such as peptides and peptidomimetics. Additionally, further research could be conducted to determine the biochemical and physiological effects of this compound, as well as its potential applications in the industrial and scientific fields. Finally, further research could be conducted to improve the synthesis method of this compound, as well as to develop more efficient and cost-effective methods of purification.
Métodos De Síntesis
Tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate can be synthesized from the reaction of tert-butyl 3-amino-pyrrolidine-1-carboxylate (TAPC) and propargyl bromide. The reaction is typically carried out in a solvent such as dichloromethane or toluene at a temperature of 0-5°C. The reaction is usually complete within 1-2 hours, and the product can be isolated by filtration or crystallization.
Aplicaciones Científicas De Investigación
Tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate has many potential applications in scientific research, including as a precursor for the synthesis of pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of novel heterocyclic compounds and as a catalyst for various organic reactions. Additionally, this compound has been used in the synthesis of peptides and peptidomimetics, and as a reagent in the synthesis of amino acids.
Propiedades
IUPAC Name |
tert-butyl 3-(prop-2-ynylamino)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-5-7-13-10-6-8-14(9-10)11(15)16-12(2,3)4/h1,10,13H,6-9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEXKEVZPDWCGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

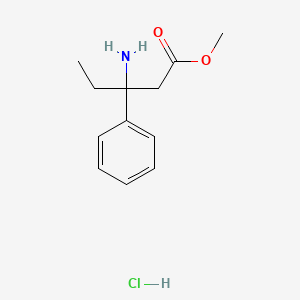
![(2R)-2-({3-[({4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl}methyl)amino]phenyl}formamido)pentanedioic acid](/img/structure/B6617637.png)
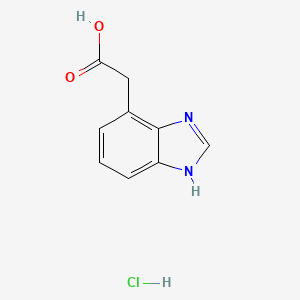
![Ethenetricarbonitrile, [4-(phenylamino)phenyl]-](/img/structure/B6617674.png)
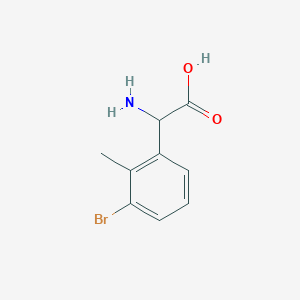
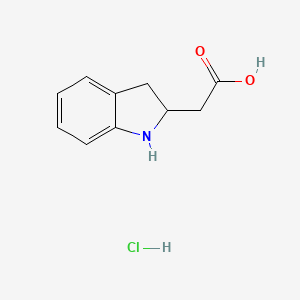
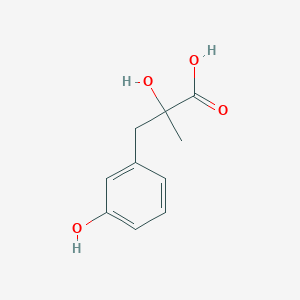


![1-[2-(bromomethyl)-1-methylcyclopropyl]-2-chloro-4-fluorobenzene, Mixture of diastereomers](/img/structure/B6617697.png)
![2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol](/img/structure/B6617716.png)
![3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}aniline](/img/structure/B6617719.png)
